2-benzamido-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-benzamido-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzamido group, a dimethylphenyl group, and a tetrahydrobenzothiophene ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with benzoyl chloride to form the benzamido intermediate. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Amines, thiols, and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated benzothiophene derivatives.
Substitution: Various substituted amides and thiol derivatives.
Scientific Research Applications
2-benzamido-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-(benzoylamino)-N,N-dimethylbenzamide
- 2-(benzoylamino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
Uniqueness
Compared to similar compounds, 2-benzamido-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its specific structural features, such as the presence of the 3,4-dimethylphenyl group and the tetrahydrobenzothiophene ring.
Properties
Molecular Formula |
C24H24N2O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-benzamido-N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H24N2O2S/c1-15-12-13-18(14-16(15)2)25-23(28)21-19-10-6-7-11-20(19)29-24(21)26-22(27)17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
NUNGRIYCKJDUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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